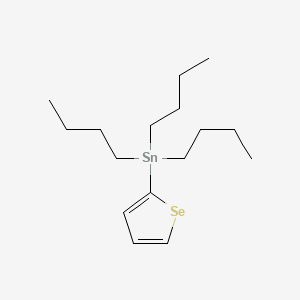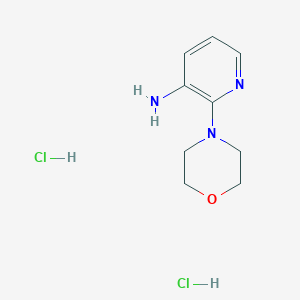![molecular formula C31H21F4N3O7 B11927453 3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt](/img/structure/B11927453.png)
3,6-Di-1-(3,3-difluoroazetidinyl)-9-[2-carboxy-5-[[(2,5-dioxo-1-pyrrolidinyl)oxy]carbonyl]phenyl]xanthylium, inner salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Janelia Fluor 525, SE is a yellow fluorescent dye with excitation and emission maxima at 525 nm and 549 nm, respectively . It is widely used in various imaging techniques due to its high quantum yield and photostability . The compound is supplied as an NHS ester, making it reactive towards primary amines .
Métodos De Preparación
The synthesis of Janelia Fluor 525, SE involves the incorporation of azetidine rings into classic fluorophore structures, which significantly enhances brightness and photostability . The synthetic route typically starts from simple fluorescein derivatives and employs a Pd-catalyzed cross-coupling strategy . This method allows for precise tuning of the spectral and chemical properties of the dye . Industrial production methods are not explicitly detailed in the available literature, but the compound is produced under license from the Howard Hughes Medical Institute .
Análisis De Reacciones Químicas
Janelia Fluor 525, SE primarily undergoes substitution reactions due to the presence of the NHS ester group . This reactive group allows the dye to couple with primary amines, forming stable amide bonds . Common reagents used in these reactions include primary amine-containing compounds, and the reactions are typically carried out in anhydrous solvents like DMSO or DMF . The major product formed is the amide-linked fluorescent conjugate .
Aplicaciones Científicas De Investigación
Janelia Fluor 525, SE is extensively used in scientific research, particularly in the fields of chemistry, biology, and medicine . Its applications include:
Confocal Microscopy: Suitable for high-resolution imaging of live and fixed cells.
Super Resolution Microscopy (SRM): Used in techniques like dSTORM for single-molecule imaging.
Intracellular Labeling: Effective for labeling and tracking intracellular proteins and other biomolecules.
Multiplex Imaging: Can be used in combination with other fluorescent dyes for multi-color imaging.
Mecanismo De Acción
The mechanism of action of Janelia Fluor 525, SE involves its ability to form stable amide bonds with primary amines through its NHS ester group . This allows the dye to be conjugated to proteins, antibodies, and other biomolecules, facilitating their visualization under fluorescence microscopy . The incorporation of azetidine rings into the fluorophore structure enhances its quantum yield and photostability, making it highly effective for imaging applications .
Comparación Con Compuestos Similares
Janelia Fluor 525, SE is unique due to its high quantum yield and photostability, which are achieved through the incorporation of azetidine rings . Similar compounds include:
Alexa Fluor 532: Another yellow fluorescent dye with similar excitation and emission properties.
Alexa Fluor 514: A fluorescent dye with slightly different spectral properties.
Atto 532: A yellow fluorescent dye used in similar imaging applications.
CF514 and CF532: Fluorescent dyes with comparable properties.
Janelia Fluor 525, SE stands out due to its superior brightness and stability, making it a preferred choice for many advanced imaging techniques .
Propiedades
Fórmula molecular |
C31H21F4N3O7 |
|---|---|
Peso molecular |
623.5 g/mol |
Nombre IUPAC |
2-[3-(3,3-difluoroazetidin-1-ium-1-ylidene)-6-(3,3-difluoroazetidin-1-yl)xanthen-9-yl]-4-(2,5-dioxopyrrolidin-1-yl)oxycarbonylbenzoate |
InChI |
InChI=1S/C31H21F4N3O7/c32-30(33)12-36(13-30)17-2-5-20-23(10-17)44-24-11-18(37-14-31(34,35)15-37)3-6-21(24)27(20)22-9-16(1-4-19(22)28(41)42)29(43)45-38-25(39)7-8-26(38)40/h1-6,9-11H,7-8,12-15H2 |
Clave InChI |
VPHPPEABRFKVDC-UHFFFAOYSA-N |
SMILES canónico |
C1CC(=O)N(C1=O)OC(=O)C2=CC(=C(C=C2)C(=O)[O-])C3=C4C=CC(=[N+]5CC(C5)(F)F)C=C4OC6=C3C=CC(=C6)N7CC(C7)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


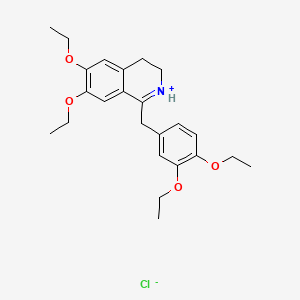

![4-[2,4,6-trifluoro-3,5-bis(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B11927383.png)
![[(Z)-18-[3-[3-(diethylamino)propyl-[3-[(Z)-12-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxyoctadec-9-enoxy]-3-oxopropyl]amino]propanoyloxy]octadec-9-en-7-yl] (5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoate](/img/structure/B11927388.png)
![2-(4-(Aminomethyl)benzyl)-1-butyl-1H-imidazo[4,5-c]quinolin-4-amine dihydrochloride](/img/structure/B11927390.png)
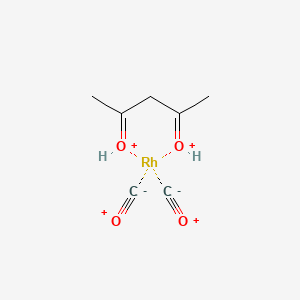
![2,7-Diaminopyrrolo[3,4-e]isoindole-1,3,6,8(2H,7H)-tetraone](/img/structure/B11927414.png)
![N-[[4-[[4-(6-aminohexylcarbamoyl)phenyl]carbamoyl]phenyl]methyl]-N-cyclopropyl-3-oxo-4H-1,4-benzoxazine-7-carboxamide](/img/structure/B11927437.png)

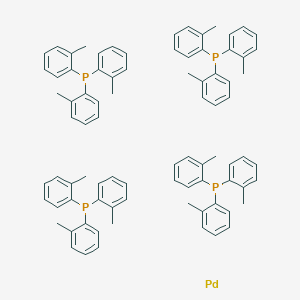
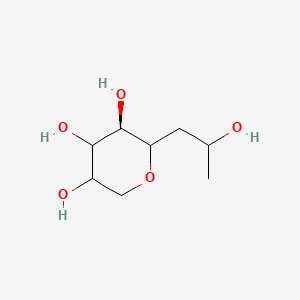
![2-[4-[(E)-1,2-diphenylbut-1-enyl]phenoxy]-N-methylethanamine](/img/structure/B11927461.png)
